2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a heterocyclic organic molecule featuring a fused pyrrolotriazole core substituted with a 4-bromophenyl group, two ketone functionalities, and an acetamide moiety linked to a 2-methoxyphenyl ring.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O4/c1-29-14-5-3-2-4-13(14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)12-8-6-11(20)7-9-12/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHUVYDWGFKKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
2.1.1. Compound A: 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Core Structure : Benzoxazole-triazole-thione hybrid with a 4-bromophenyl group.
- Functional Groups :
- Molecular Weight : 464 (M+1, EI-MS) .
2.1.2. Compound B: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Core Structure: Triazinoindole-pyrazole hybrid with a 4-bromophenyl group.
- Functional Groups :
- Indole and pyrazole rings (electron-rich systems).
- Ketone and dimethyl substituents (lipophilic character).
2.1.3. Target Compound
- Core Structure : Pyrrolo[3,4-d][1,2,3]triazole with dioxo groups.
- Functional Groups :
Comparative Analysis
Functional Implications
Solubility and Bioavailability :
- The target compound’s acetamide and methoxy groups likely enhance aqueous solubility compared to Compound A’s thione and methyl groups .
- Compound B’s indole and dimethyl groups may increase lipophilicity, favoring membrane permeability .
Electron Density and Reactivity :
- The pyrrolotriazole core in the target compound offers a planar, conjugated system for π-π stacking, whereas Compound A’s benzoxazole introduces electron-withdrawing effects .
Synthetic Pathways :
- The target compound may involve Huisgen cycloaddition for triazole formation, while Compound A’s benzoxazole likely requires condensation reactions .
Analytical Characterization Insights
Spectroscopic Techniques
IR Spectroscopy :
NMR Spectroscopy :
Mass Spectrometry
- Compound A: EI-MS shows M+1 peak at 464 , while the target compound’s molecular weight (estimated ~500) would require high-resolution MS for confirmation.
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential for various biological applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.7 g/mol. The structure features a bromophenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole ring and an acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antibacterial and antifungal properties. Below are the key findings from various studies:
Antimicrobial Activity
-
Antibacterial Properties : The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria. Notably:
- It showed excellent antibacterial activity against Enterobacter aerogenes .
- The compound was effective against Pseudomonas aeruginosa , with responses comparable to established antibiotics such as amoxicillin.
-
Antifungal Properties : The compound also exhibited antifungal activity:
- It showed considerable effectiveness against Aspergillus niger , comparable to the antifungal drug mycostatin.
- Moderate activity was observed against Penicillium italicum .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the pyrrolo[3,4-d][1,2,3]triazole structure may play a crucial role in its interaction with microbial targets.
Table 1: Summary of Biological Activity
| Organism | Activity Level | Reference |
|---|---|---|
| Enterobacter aerogenes | Excellent | |
| Pseudomonas aeruginosa | High | |
| Aspergillus niger | Comparable to mycostatin | |
| Penicillium italicum | Moderate |
Case Studies
In one study focusing on the synthesis and evaluation of similar compounds derived from pyrrolo[3,4-d][1,2,3]triazole frameworks:
- Compounds structurally related to 2-[5-(4-bromophenyl)-4,6-dioxo-1H... were synthesized and tested for their antimicrobial properties.
- Results indicated that certain derivatives exhibited higher efficacy than traditional antibiotics against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
